molecular formula C16H15N3O2 B11848788 N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide CAS No. 140174-50-1

N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide

Cat. No.: B11848788
CAS No.: 140174-50-1
M. Wt: 281.31 g/mol
InChI Key: LKPAAZZXRWGIGQ-UHFFFAOYSA-N
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Description

N-(2-(5-Hydroxy-1H-indol-3-yl)ethyl)nicotinamide is a compound that combines the structural features of indole and nicotinamide. Indole is a heterocyclic compound that is widely found in nature, particularly in plants and microorganisms. Nicotinamide, also known as niacinamide, is a form of vitamin B3 and is essential for various biological processes. The combination of these two moieties in a single molecule provides unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-Hydroxy-1H-indol-3-yl)ethyl)nicotinamide typically involves the coupling of an indole derivative with nicotinic acid or its derivatives. One common method is the reaction of 5-hydroxyindole-3-acetic acid with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-Hydroxy-1H-indol-3-yl)ethyl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(5-Hydroxy-1H-indol-3-yl)ethyl)nicotinamide has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(5-Hydroxy-1H-indol-3-yl)ethyl)nicotinamide is unique due to its combination of indole and nicotinamide moieties, which confer distinct chemical and biological properties. Its ability to activate TrkB receptors and its potential neuroprotective effects set it apart from other similar compounds .

Properties

CAS No.

140174-50-1

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C16H15N3O2/c20-13-3-4-15-14(8-13)11(10-19-15)5-7-18-16(21)12-2-1-6-17-9-12/h1-4,6,8-10,19-20H,5,7H2,(H,18,21)

InChI Key

LKPAAZZXRWGIGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)O

Origin of Product

United States

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